Decalene Decalene
Brand Name: Vulcanchem
CAS No.: 51831-03-9
VCID: VC19628163
InChI: InChI=1S/C18H16/c1-2-6-10-14-18-16-12-8-4-3-7-11-15-17(18)13-9-5-1/h1-16H
SMILES:
Molecular Formula: C18H16
Molecular Weight: 232.3 g/mol

Decalene

CAS No.: 51831-03-9

Cat. No.: VC19628163

Molecular Formula: C18H16

Molecular Weight: 232.3 g/mol

* For research use only. Not for human or veterinary use.

Decalene - 51831-03-9

Specification

CAS No. 51831-03-9
Molecular Formula C18H16
Molecular Weight 232.3 g/mol
IUPAC Name bicyclo[8.8.0]octadeca-1,3,5,7,9,11,13,15,17-nonaene
Standard InChI InChI=1S/C18H16/c1-2-6-10-14-18-16-12-8-4-3-7-11-15-17(18)13-9-5-1/h1-16H
Standard InChI Key CUPPIVDILVTSCO-UHFFFAOYSA-N
Canonical SMILES C1=CC=CC=C2C=CC=CC=CC=CC2=CC=C1

Introduction

Chemical Structure and Isomerism

Bicyclic Framework and Nomenclature

Decalene consists of two fused cyclohexane rings, forming a bicyclo[4.4.0]decane structure. The fusion of the rings results in a rigid framework with ten carbon atoms, where the bridgehead positions (C4a and C8a) dictate the compound’s stereochemical properties . The IUPAC name decahydronaphthalene reflects its saturated nature, distinguishing it from the aromatic naphthalene.

Cis- and Trans-Decalin Isomers

Decalene exhibits two stereoisomers due to the spatial arrangement of hydrogen atoms at the bridgehead carbons (Figure 1). In cis-decalin, the bridgehead hydrogens reside on the same side of the ring system, whereas in trans-decalin, they occupy opposite sides .

Table 1: Comparative Properties of Cis- and Trans-Decalin

PropertyCis-DecalinTrans-Decalin
Melting Point (°C)-43.26 -30.4
Boiling Point (°C)195.7 187.3
Density (g/cm³, 20°C)0.8963 0.8699
StabilityLess stable More stable
Chair-Flipping AbilityPossible Conformationally locked

The trans isomer is thermodynamically favored due to reduced steric strain. In cis-decalin, axial substituents on one ring create gauche interactions with the adjacent ring, elevating its energy by approximately 8–10 kJ/mol compared to the trans isomer . Notably, cis-decalin is chiral but achieves rapid racemization via chair-flipping, whereas trans-decalin’s rigid structure prevents such interconversion .

Synthesis and Production

Catalytic Hydrogenation of Naphthalene

The primary industrial route to decalene involves the hydrogenation of naphthalene or its partially saturated derivative, tetralin. Using platinum or nickel catalysts under high-pressure conditions (25–130 atm), naphthalene undergoes complete saturation to yield a mixture of cis- (77%) and trans-decalin (23%) . Adjusting reaction parameters, such as solvent choice (e.g., glacial acetic acid) and catalyst type, can modulate the isomer ratio .

Isomer Interconversion

Physical and Chemical Properties

Physicochemical Constants

Decalene’s low water solubility (0.25 mg/L at 25°C) and high miscibility with organic solvents like ethanol, chloroform, and ketones make it an ideal solvent for resins, waxes, and polymers . Its autoignition temperature (504°F) and flash point (58°C) necessitate careful handling in industrial settings .

Table 2: Key Physical Properties of Decalene

PropertyValue
Molecular Weight138.25 g/mol
Refractive Index (nD20n_D^{20})1.481
Vapor Pressure (20°C)0.3 mmHg
Heat of Combustion-6,090 kJ/mol

Reactivity and Decomposition

Decalene undergoes oxygenation to form hydroperoxides, which rearrange into cyclodecenone—a precursor to sebacic acid . Thermal decomposition above 400°C produces monoaromatic hydrocarbons (e.g., benzene, toluene) via radical-mediated pathways, as modeled by ab initio studies . Ozonolysis experiments reveal complex product profiles, including ketones and carboxylic acids, highlighting its susceptibility to oxidative cleavage .

Industrial and Pharmaceutical Applications

Solvent and Fuel Additive

Decalene’s low polarity and high boiling point make it a preferred solvent for lacquers, varnishes, and rubber . It also serves as a stabilizer in jet fuels, enhancing thermal stability during high-temperature operations .

Role in Natural Product Biosynthesis

Fungal polyketide synthases (PKSs) utilize decalin moieties as core structures for bioactive compounds like lovastatin and solanapyrone. Enzymatic Diels-Alderases catalyze stereoselective [4+2] cyclizations of linear polyketides to form decalin rings, which are critical for the biological activity of these molecules .

Recent Advances and Research Directions

Stereoselective Synthesis

Recent studies exploit chiral catalysts to achieve enantioselective decalin synthesis, enabling access to non-racemic intermediates for pharmaceutical applications . For example, lipocalin-type Diels-Alderases from Aspergillus species yield decalin scaffolds with >95% enantiomeric excess .

Computational Modeling

Density functional theory (DFT) simulations elucidate decalene’s decomposition pathways, identifying key transition states for benzene and toluene formation. These models align with experimental pyrolysis data, enabling predictive scaling for industrial processes .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator